![molecular formula C20H13F2N3O3S B12164853 (4E)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12164853.png)
(4E)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
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Overview
Description
4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrrol-2-one core, substituted with fluorobenzoyl, fluorophenyl, hydroxy, and thiadiazolyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the pyrrol-2-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorobenzoyl and fluorophenyl groups: These groups can be introduced via Friedel-Crafts acylation or similar reactions.
Incorporation of the thiadiazolyl group: This step may involve the use of thiadiazole derivatives and appropriate coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Disrupting cellular processes: Leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-bromobenzoyl)-5-(2-bromophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance its stability and alter its interaction with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H13F2N3O3S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(4E)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H13F2N3O3S/c1-10-23-24-20(29-10)25-16(13-4-2-3-5-14(13)22)15(18(27)19(25)28)17(26)11-6-8-12(21)9-7-11/h2-9,16,26H,1H3/b17-15+ |
InChI Key |
AMFZJCHVEXGWJT-BMRADRMJSA-N |
Isomeric SMILES |
CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CC=C4F |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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